molecular formula C6H9BrO3 B1640087 Ethyl 2-bromo-3-oxobutanoate CAS No. 609-13-2

Ethyl 2-bromo-3-oxobutanoate

Cat. No. B1640087
CAS RN: 609-13-2
M. Wt: 209.04 g/mol
InChI Key: NGJKQTAWMMZMEL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.04 . This compound is used in various chemical reactions and has significant applications in research .


Synthesis Analysis

The synthesis of Ethyl 2-bromo-3-oxobutanoate involves several steps. The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester . The enolate is alkylated via an SN2 reaction to form a monoalkylmalonic ester .


Molecular Structure Analysis

The linear formula of Ethyl 2-bromo-3-oxobutanoate is C6H9BrO3 . The InChI key is NGJKQTAWMMZMEL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 2-bromo-3-oxobutanoate is involved in various chemical reactions. For instance, it can be used in the preparation of potential positron emission tomography tracers for neuropeptide Y Y1 receptors .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-3-oxobutanoate has a density of 1.5±0.1 g/cm3 . Its boiling point is 213.0±23.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.9±3.0 kJ/mol . The flash point is 82.6±22.6 °C . The index of refraction is 1.467 . The molar refractivity is 39.3±0.3 cm3 .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-bromo-3-oxobutanoate is a chemical compound with the molecular formula C6H9BrO3 . It is used as a reagent in the synthesis of various organic compounds. Its bromine atom makes it a good leaving group, which is useful in substitution reactions.

Alkylation of Enolates

This compound can be used in the alkylation of enolates . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond. This is a key step in many organic synthesis reactions.

Malonic Ester Synthesis

Ethyl 2-bromo-3-oxobutanoate can be used in the malonic ester synthesis . This is a method for preparing carboxylic acids that involves the alkylation of a malonic ester.

Acetoacetic Ester Synthesis

This compound can also be used in the acetoacetic ester synthesis . This is a method for preparing methyl ketones that involves the alkylation of an acetoacetic ester.

Preparation of α-Substituted Compounds

Ethyl 2-bromo-3-oxobutanoate can be used to prepare α-substituted ketones, esters, lactones, or nitriles . This involves the alkylation of an enolate anion.

Thermodynamic Studies

The thermodynamic properties of Ethyl 2-bromo-3-oxobutanoate can be studied for various applications . These properties are important for understanding the behavior of the compound under different conditions.

Safety and Hazards

Ethyl 2-bromo-3-oxobutanoate is classified as dangerous with hazard statements H302-H314-H225 . Precautionary statements include P501-P270-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

Target of Action

Ethyl 2-bromo-3-oxobutanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the enolate ion is replaced with an alkyl group, forming a new carbon-carbon (C-C) bond . This reaction is typically facilitated by an alkyl halide and follows the S_N2 reaction mechanism .

Biochemical Pathways

The alkylation of enolate ions is a key step in several biochemical pathways, including the malonic ester synthesis and the acetoacetic ester synthesis . These pathways are involved in the preparation of carboxylic acids and methyl ketones, respectively . The resulting products have wide applications in various fields, including pharmaceuticals and materials science .

Result of Action

The alkylation of enolate ions by Ethyl 2-bromo-3-oxobutanoate results in the formation of α-substituted carbonyl compounds . These compounds are valuable intermediates in organic synthesis and can be further transformed into a variety of useful products .

Action Environment

The action of Ethyl 2-bromo-3-oxobutanoate is influenced by various environmental factors. For instance, the compound is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide . Additionally, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

properties

IUPAC Name

ethyl 2-bromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJKQTAWMMZMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-3-oxobutanoate

Synthesis routes and methods I

Procedure details

At −5° C. trimethylsilyl trifluoromethanesulfonate (36.9 mmol) is added dropwise to a solution of ethyl acetoacetate (30.7 mmol) and TEA (36.9 mmol) in DCM (50 mL). The solution is stirred for 90 min at 0° C. and treated over 30 min with a solution of bromine (30.7 mmol) in DCM (20 mL). After 60 min water (100 mL) is added, the layers are separated and the aq. layer is extracted three times with water (100 mL each). The organic layer is dried over MgSO4 and concentrated under reduced pressure to give the desired product which is used without further purification. 1H-NMR (CDCl3): δ=1.34 (t, J=7.16 Hz, 3H); 2.46 (s, 3H); 4.31 (q, J=7.20 Hz, 2H); 4.77 (s, 1H).
Quantity
36.9 mmol
Type
reactant
Reaction Step One
Quantity
30.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
36.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Oxobutanoic acid ethyl ester (1.26 mL, 10.0 mmol) was added dropwise to a suspension of N-bromosuccinimide (1.78 g, 10.0 mmol) and p-toluenesulfonic acid (10.0 mg, 0.0581 mmol) in methylene chloride (30.0 mL) at 0° C., and the resultant reaction mixture was stirred at 0° C. for 3 h, then warmed to RT and stirred at that temperature for 1 h. The reaction mixture was concentrated in vacuo and the resultant oily solid was treated with hexanes and the resultant suspension was filtered. The solid was washed with additional hexanes and the filtrate was concentrated in vacuo to give a crude oil. Purification by flash column chromatography (100% hexanes to 30% Et2O/hexanes) gave the desired product (1.20 g, 57%) as an oil.
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
57%

Synthesis routes and methods III

Procedure details

Sodium metal (13.7 g, 0.59 mmol) was dissolved in 500 ml of absolute ethanol, and the resulting ethoxide solution was cooled to 0° C. Crude 5-bromo-2,2,6-trimethyl-4H-1,3-dioxin-4-one (115.5 g, 0.5 mmole at 95% purity) was then added, dropwise, to the chilled ethoxide solution over 30 minutes and the dark orange reaction mixture was stirred an additional 30 minutes at 0° C. The reaction was poured into 500 ml of ether and 550 ml of 1N HCl, and the organic layer was washed repeatedly with water (4×250 ml) and then dried over Na2SO4. Removal of solvent in vacuo (30° C., 2 Torr), followed by distillation on a 2-inch wiped-film molecular still (120° C. jacket, 0.2 Torr) afforded 68.7 g (71%) of a pale yellow oil (98% pure by gc).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
550 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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